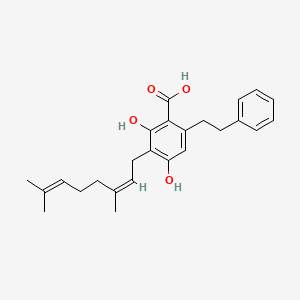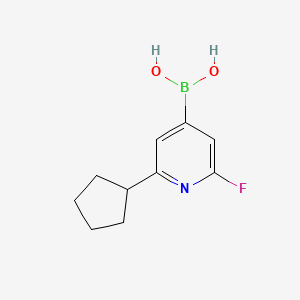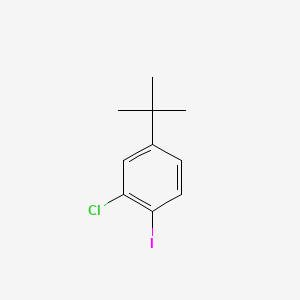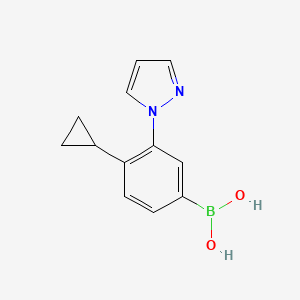
Amorfrutin 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amorfrutin 4 is a naturally occurring compound belonging to the amorfrutin family, which is known for its potent biological activities. These compounds are primarily isolated from the fruits of Amorpha fruticosa and Glycyrrhiza foetida. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amorfrutins, including Amorfrutin 4, typically involves the Claisen rearrangement. This method is used to install the prenyl substituents at specific positions on the aromatic ring. For instance, the synthesis of amorfrutin A involves the Claisen rearrangement of a mono-O-(1,1-dimethylallyl)resorcinol derivative, while amorfrutin C is synthesized through the double Claisen rearrangement of a di-O-(1,1-dimethylallyl)resorcinol derivative .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar synthetic routes as those used in laboratory settings. The key steps involve the isolation of precursor compounds from natural sources, followed by chemical modifications to achieve the desired structure.
Chemical Reactions Analysis
Types of Reactions
Amorfrutin 4 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the aromatic ring.
Reduction: Used to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Amorfrutin 4 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Mechanism of Action
Amorfrutin 4 exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in regulating lipid and glucose metabolism. By binding to PPARγ, this compound modulates the expression of genes involved in these metabolic pathways, leading to improved insulin sensitivity and reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- Amorfrutin A
- Amorfrutin B
- Amorfrutin C
Uniqueness
Amorfrutin 4 is unique due to its specific structural features and biological activities. Compared to other amorfrutins, it may exhibit different binding affinities and selectivities for PPARγ, leading to distinct physiological effects .
Properties
Molecular Formula |
C25H30O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-[(2Z)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-(2-phenylethyl)benzoic acid |
InChI |
InChI=1S/C25H30O4/c1-17(2)8-7-9-18(3)12-15-21-22(26)16-20(23(24(21)27)25(28)29)14-13-19-10-5-4-6-11-19/h4-6,8,10-12,16,26-27H,7,9,13-15H2,1-3H3,(H,28,29)/b18-12- |
InChI Key |
UAMAHWUELDAAIA-PDGQHHTCSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14085399.png)



![3-[(4-Methoxyphenyl)methyl]-6-oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B14085427.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14085440.png)



![1-(2,3-Dimethoxyphenyl)-2-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085456.png)
![Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane](/img/structure/B14085464.png)
![(1S,2S,4R)-4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B14085472.png)
![1-(4-bromophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B14085473.png)
![Tert-butyl 3-[3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B14085481.png)
